tert-Butyl 2-bromopropanoate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 2-bromopropanoate involves various chemical strategies, emphasizing the importance of selecting appropriate conditions to achieve high yields and purity. For instance, the use of zinc and samarium-promoted substitution reactions with methyl 2-bromopropanoate demonstrates the complexity and versatility of synthesizing tert-butyl derivatives. The reactions proceed through Barbier-type reactions or involve anomalous substitution products, highlighting the intricate interplay of reactants and catalysts (Valiullina et al., 2018).
Molecular Structure Analysis
The molecular structure of tert-Butyl 2-bromopropanoate and its derivatives has been studied through various spectroscopic and structural analysis methods, providing insight into their unique conformations and structural properties. Notable is the synthesis and characterization of complex molecules, where tert-butyl groups contribute to the molecular framework, influencing the overall molecular architecture and reactivity patterns (Gebreslasie, Jacobsen, Görbitz, 2011).
Chemical Reactions and Properties
tert-Butyl 2-bromopropanoate undergoes various chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, its role in the synthesis of PET radiotracers indicates its importance in developing diagnostic tools in medicine. The compound's reactivity with different nucleophiles and electrophiles underscores its versatility and potential for creating a wide array of chemical entities (Liu et al., 2017).
Physical Properties Analysis
The physical properties of tert-Butyl 2-bromopropanoate, such as melting and boiling points, solubility, and stability, are crucial for its handling and application in synthetic procedures. Research on the phase behavior of tert-butyl compounds under various conditions provides valuable data for optimizing synthesis and storage conditions (Reuter et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with various substrates, are essential for understanding and predicting the behavior of tert-Butyl 2-bromopropanoate in synthetic pathways. Studies on its catalytic oxidation and conversion into useful intermediates demonstrate the compound's significance in facilitating complex synthesis processes and enhancing the efficiency of chemical transformations (Cogan et al., 1998).
Scientific Research Applications
Zinc- and Samarium-Promoted Substitution Reactions : This study discusses the use of zinc in Barbier-type reactions involving tert-Butyl 2-bromopropanoate derivatives. The reactions with halogen derivatives led to expected substitution products, demonstrating the compound's utility in organic synthesis (Valiullina et al., 2018).
Precursor for PET Radiotracer Synthesis : tert-Butyl 2-bromopropanoate derivatives are used in synthesizing precursors for PET radiotracers, which are important in tumor imaging using positron emission tomography. The study showcases a convenient synthesis protocol (Liu et al., 2017).
Synthesis of Blue-Emitting Anthracenes : The compound is involved in synthesizing 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, leading to the creation of blue-light-emitting diodes (LEDs). This demonstrates its application in materials science and electronics (Danel et al., 2002).
Enantioselective Synthesis in Organic Chemistry : This research presents the enantioselective synthesis of β-alanine derivatives using tert-Butyl bromoacetate. It underscores the compound's role in creating chiral molecules, crucial in pharmaceuticals (Arvanitis et al., 1998).
Chemoselective Synthesis : The study explores the reaction of tert-butyl 2-bromopropanoate derivatives in the chemoselective synthesis of 2H-chromene or coumarin derivatives, highlighting its versatility in organic synthesis (Faridoon et al., 2015).
Palladium-Catalyzed Cross-Coupling Reactions : This research involves the synthesis and reactivity of arylpalladium complexes, where tert-Butyl 2-bromopropanoate derivatives play a role in facilitating these complex chemical reactions (Stambuli et al., 2002).
Synthesis of Stable Free Radicals : The hetero-Cope rearrangement of certain compounds involving tert-Butyl 2-bromopropanoate leads to the synthesis of stable free radicals, important in various chemical processes (Marx & Rassat, 2002).
Asymmetric Oxidation Applications : This paper discusses the catalytic asymmetric oxidation of tert-butyl disulfide, highlighting the compound's potential in asymmetric synthesis, a key area in drug development (Cogan et al., 1998).
Safety And Hazards
While specific safety and hazard information for “tert-Butyl 2-bromopropanoate” is not detailed in the available resources, general safety measures for handling similar compounds include using personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .
properties
IUPAC Name |
tert-butyl 2-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWKJKISIPBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337887 | |
Record name | tert-Butyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-bromopropanoate | |
CAS RN |
39149-80-9 | |
Record name | 1,1-Dimethylethyl 2-bromopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39149-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-bromopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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